4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
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Overview
Description
4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is a chemical compound known for its significant role in the synthesis of antitumor drugs. It is an intermediate for the preparation of temozolomide, a well-known antitumor drug used in the treatment of glioblastoma and anaplastic astrocytoma .
Mechanism of Action
Target of Action
The primary target of 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is the DNA in tumor cells . The compound interacts with the guanine segment of a sequence of three or more guanines on DNA .
Mode of Action
In vivo, this compound is converted into 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) through chemical degradation without enzymatic catalysis . MTIC decomposes spontaneously to form 5-aminoimidazole-4-carboxamide (ACI) and a methyldiazonium ion . The methyldiazonium ion then attacks the guanine segment of a sequence of three or more guanines on DNA, leading to DNA methylation .
Biochemical Pathways
The methylation of DNA by the methyldiazonium ion disrupts the normal function of the DNA, leading to cell death . This DNA damage can be repaired by O-6-methylguanine-DNA methyltransferase (MGMT) expressed in some tumor cells, which is the primary mechanism of tumor resistance to alkylating agents, including this compound .
Pharmacokinetics
It’s known that the compound exhibits considerably enhancedwater-solubility , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound has been evaluated for its growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines . In the presence of 40 μg/mL of the compound, the survival rate of all tested tumor cells was less than 10% .
Biochemical Analysis
Biochemical Properties
The primary target of 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is the DNA in tumor cells. The compound interacts with the guanine segment of a sequence of three or more guanines on DNA . This interaction leads to DNA methylation , a process that can be repaired by O-6-methylguanine-DNA methyltransferase (MGMT) expressed in some tumor cells . This is the primary mechanism of tumor resistance to alkylating agents, including this compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves the methylation of DNA . The compound is converted into 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) through chemical degradation without enzymatic catalysis . MTIC decomposes spontaneously to form 5-aminoimidazole-4-carboxamide (ACI) and a methyldiazonium ion . The methyldiazonium ion then attacks the guanine segment of a sequence of three or more guanines on DNA, leading to DNA methylation .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are yet to be fully elucidated. It is known that the compound exhibits potent inhibition against tumor cell lines . At a concentration of 40 μg/mL, the survival rate of all tested tumor cells was less than 10% .
Metabolic Pathways
In vivo, this compound is converted into 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) through chemical degradation without enzymatic catalysis . This conversion is part of the metabolic pathway of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide involves the in situ generation of its anion from an N-3-hydroxymethyl derivative of temozolomide. This anion is then alkylated with methyl iodide to produce temozolomide, avoiding the use of methyl isocyanate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above is efficient and can be adapted for large-scale production, ensuring the compound’s availability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide undergoes various chemical reactions, including:
Alkylation: The anion of the compound can be alkylated with methyl iodide.
Electrophilic Substitution: The anion can also undergo electrophilic substitution with certain electrophiles.
Common Reagents and Conditions
Methyl Iodide: Used for alkylation reactions.
Electrophiles: Used for electrophilic substitution reactions.
Major Products Formed
Scientific Research Applications
4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide has several scientific research applications, particularly in the field of medicinal chemistry. It is primarily used as an intermediate in the synthesis of temozolomide, which is used to treat various types of brain tumors . Additionally, its derivatives have been evaluated for their antitumor activity against different human solid tumor cell lines .
Comparison with Similar Compounds
Similar Compounds
Temozolomide: A direct derivative of 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide.
Dacarbazine: Another antitumor agent that requires metabolic activation to generate its active form.
Uniqueness
This compound is unique due to its efficient synthesis route and its role as a precursor to temozolomide, which does not require enzymatic catalysis for activation .
Properties
IUPAC Name |
4-oxo-3H-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6O2/c6-3(12)2-4-8-10-9-5(13)11(4)1-7-2/h1H,(H2,6,12)(H,8,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRRSVJSVVRGKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2N1C(=O)NN=N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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